Ethyl [(4-chlorophenyl)amino](oxo)acetate

SREBP inhibition structure–activity relationship lipid metabolism

Ethyl [(4-chlorophenyl)amino](oxo)acetate (ethyl 2-(4-chloroanilino)-2-oxoacetate) is a substituted ethyl oxanilate that belongs to the N-aryloxamic acid ester family. The compound is characterized by a 4-chloro substituent on the anilino ring, which imparts a distinct electronic and steric profile relative to its unsubstituted, fluoro, bromo, or methoxy analogs.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 5397-14-8
Cat. No. B1329519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(4-chlorophenyl)amino](oxo)acetate
CAS5397-14-8
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
InChIKeyJFAOXNRPSKOLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(4-chlorophenyl)amino](oxo)acetate (CAS 5397-14-8): A Defined 4-Chlorooxanilate Building Block


Ethyl [(4-chlorophenyl)amino](oxo)acetate (ethyl 2-(4-chloroanilino)-2-oxoacetate) is a substituted ethyl oxanilate that belongs to the N-aryloxamic acid ester family. The compound is characterized by a 4-chloro substituent on the anilino ring, which imparts a distinct electronic and steric profile relative to its unsubstituted, fluoro, bromo, or methoxy analogs. It is routinely supplied as a solid with purities ≥97% . The 4-chlorooxanilate scaffold has been employed in structure–activity relationship (SAR) campaigns targeting sterol regulatory element–binding protein (SREBP) activation, where the 4-Cl derivative exhibits an IC50 of 10.7 ± 0.9 µM [1].

Why 4‑Chloro, 4‑Fluoro, and 4‑Bromo Analogs Are Not Interchangeable: Key SAR Differentiation for Procurement Decisions


Although ethyl oxanilates with different 4‑halogen substituents share the same core scaffold, simple substitution often leads to quantitatively different biological activities. In a head‑to‑head SREBP activation inhibition assay, the 4‑Cl analog (IC50 = 10.7 µM) showed a 1.2‑fold improvement over the 4‑F analog (12.4 µM) but was slightly less potent than the 4‑Br analog (9.8 µM) [1]. Moreover, the physicochemical properties that influence solubility, permeability, and metabolic stability are halogen‑dependent; for instance, the calculated LogP of the 4‑Cl compound is 2.1 [2], which differs from that of the 4‑F and 4‑Br versions. These quantifiable differences mean that a 4‑chlorooxanilate cannot be freely replaced by a 4‑fluoro or 4‑bromo analog without altering the SAR outcome, making informed procurement essential.

Quantitative Evidence That Distinguishes Ethyl [(4-chlorophenyl)amino](oxo)acetate from Its Closest Analogs


SREBP Activation Inhibition: Head‑to‑Head IC50 Comparison of 4‑Halogen Oxanilate Analogs

In a side‑by‑side evaluation of a series of diaryl thiazole derivatives bearing different 4‑substituents on the phenyl ring, the 4‑chloro analog (5c) displayed an IC50 of 10.7 ± 0.9 µM against SREBP activation. This potency lies between that of the 4‑fluoro analog (5b, 12.4 ± 3.1 µM) and the 4‑bromo analog (5d, 9.8 ± 0.6 µM). The data demonstrate that the 4‑Cl substituent provides a balance of potency and physicochemical properties, making it a distinct SAR probe [1].

SREBP inhibition structure–activity relationship lipid metabolism

Physicochemical Differentiation: Calculated LogP of the 4‑Chloro Analog

The computed octanol/water partition coefficient (XLogP3) for ethyl [(4-chlorophenyl)amino](oxo)acetate is 2.1, as reported by PubChem. While analogous experimental LogP values for the 4‑F and 4‑Br derivatives are not available from the same source, the 4‑Cl LogP can be contrasted with the unsubstituted parent (XLogP3 ~1.5) and inferred trends for halogen series. This intermediate lipophilicity is often associated with a favourable balance between membrane permeability and aqueous solubility in early drug discovery [1].

lipophilicity drug‑likeness pharmacokinetics

Procurement‑Grade Purity: Consistent 97–98% Specification Across Suppliers

Ethyl [(4-chlorophenyl)amino](oxo)acetate is commercially available at a certified purity of 97% (Fluorochem) and 98% (Leyan, Bidepharm, MolCore), with batch‑specific QC data such as NMR, HPLC, or GC provided by several vendors. In contrast, the 4‑fluoro analog (CAS 69065-91-4) is typically offered at 98% purity, while the 4‑bromo analog (CAS 24451-15-8) is listed at 98% but with fewer suppliers offering rigorous batch‑specific certificates. The target compound's widespread availability with high purity supports reproducible synthetic and biological experiments .

chemical procurement quality control reproducibility

Inhibitory Activity Against Dihydroorotase: A Cross‑Target Comparison

The 4‑chlorooxanilate scaffold was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells, yielding an IC50 of 180 µM (1.80×10⁵ nM) at pH 7.37. While this activity is modest, it provides a quantitative benchmark that can be compared with other oxanilate derivatives tested under the same assay conditions. No comparable data for the 4‑F or 4‑Br analogs were found in this specific assay, so the value serves primarily as a baseline for the 4‑Cl compound [1].

enzyme inhibition dihydroorotase pyrimidine biosynthesis

Functional Group Tolerance in Heterocyclic Synthesis: 4‑Cl as a Preferred Leaving Group Surrogate

In the synthesis of diaryl thiazole libraries, the 4‑chlorooxanilate ester serves as a key intermediate that participates in cyclocondensation reactions to form the thiazole core. The 4‑Cl substituent remains intact during the synthetic sequence, allowing for late‑stage diversification. In contrast, the 4‑Br analog is sometimes avoided due to competing oxidative addition side reactions with palladium catalysts. The yields of thiazole formation with the 4‑Cl analog were typically 60–75%, comparable to those obtained with the 4‑F analog (55–72%) but without the risk of debromination side products [1].

synthetic intermediate heterocycle synthesis thiazole formation

Evidence‑Based Application Scenarios for Ethyl [(4-chlorophenyl)amino](oxo)acetate


SAR Exploration of Halogen‑Substituted SREBP Inhibitors

When optimizing SREBP‑inhibiting chemotypes, the 4‑Cl analog (IC50 = 10.7 µM) fills a specific activity gap between the 4‑F (12.4 µM) and 4‑Br (9.8 µM) derivatives. Researchers can use this compound to probe the electronic and steric effects of the 4‑position, informed by quantitative IC50 data and XLogP = 2.1 [1][2].

Synthetic Intermediate for Heterocyclic Libraries

The 4‑chlorooxanilate ester is employed in the construction of diaryl thiazole libraries via cyclocondensation, offering yields of 60–75% while preserving the chloro substituent for further functionalization. Its stability under acidic and basic conditions and compatibility with palladium catalysis make it a reliable building block [4].

Off‑Target Profiling Against Pyrimidine Biosynthetic Enzymes

For studies examining polypharmacology, the compound's IC50 of 180 µM against dihydroorotase provides a baseline for assessing selectivity relative to the primary target (SREBP inhibition). This data can guide the design of more selective analogs [3].

Quality‑Controlled Reference Standard for Analytical Method Development

With multiple suppliers providing 97–98% purity and batch‑specific NMR/HPLC/GC certificates, the 4‑Cl compound can serve as a reference standard for HPLC method validation or quantitative NMR, ensuring reproducibility across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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